1-[4-(Hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea
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Overview
Description
Imidazolidinyl urea is a widely used antimicrobial preservative in cosmetics and personal care products. It is known for its ability to release formaldehyde, which acts as a potent antimicrobial agent. This compound is chemically related to diazolidinyl urea and is often used in conjunction with other preservatives to enhance its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazolidinyl urea is synthesized through the chemical reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat. The reaction mixture is then neutralized with hydrochloric acid and evaporated to yield the final product .
Industrial Production Methods: Commercial production of imidazolidinyl urea involves the same basic synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and consistency of the product. The final product is a mixture of different formaldehyde addition products, including polymers .
Chemical Reactions Analysis
Types of Reactions: Imidazolidinyl urea primarily undergoes hydrolysis and formaldehyde release reactions. It can also participate in substitution reactions where the hydroxymethyl groups are replaced by other functional groups .
Common Reagents and Conditions:
Hydrolysis: Water and mild acidic or basic conditions.
Formaldehyde Release: Occurs under physiological conditions, especially in the presence of moisture.
Substitution Reactions: Various nucleophiles can react with the hydroxymethyl groups under appropriate conditions.
Major Products:
Hydrolysis: Yields allantoin and formaldehyde.
Formaldehyde Release: Produces formaldehyde and a urea derivative.
Substitution Reactions: Forms substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Imidazolidinyl urea has a broad range of applications in scientific research:
Mechanism of Action
Imidazolidinyl urea exerts its antimicrobial effects by releasing formaldehyde, which cross-links with proteins and other molecules in the cell walls of bacteria, preventing their reproduction and causing cell death . This mechanism is effective against a broad spectrum of gram-positive and gram-negative bacteria, as well as yeasts and molds .
Comparison with Similar Compounds
Diazolidinyl Urea: Chemically related and used in similar applications.
DMDM Hydantoin: Another formaldehyde-releasing preservative used in cosmetics and personal care products.
Quaternium-15: A formaldehyde-releasing compound with similar antimicrobial properties.
Uniqueness: Imidazolidinyl urea is unique in its balanced formaldehyde release, providing effective antimicrobial action while minimizing potential irritation and sensitization compared to other formaldehyde-releasing preservatives .
Properties
Molecular Formula |
C11H16N8O8 |
---|---|
Molecular Weight |
388.29 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea |
InChI |
InChI=1S/C11H16N8O8/c20-1-10(4(22)14-8(26)18-10)16-6(24)12-3-13-7(25)17-11(2-21)5(23)15-9(27)19-11/h20-21H,1-3H2,(H2,12,16,24)(H2,13,17,25)(H2,14,18,22,26)(H2,15,19,23,27) |
InChI Key |
GAZOQRUEIUBTNF-UHFFFAOYSA-N |
Canonical SMILES |
C(C1(C(=O)NC(=O)N1)NC(=O)NCNC(=O)NC2(C(=O)NC(=O)N2)CO)O |
Origin of Product |
United States |
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